5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 428.5 g/mol. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure features a benzofuran core, which is modified with ethoxy and phenyl groups, enhancing its pharmacological profile.
The synthesis of 5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves several key steps:
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the final product with high purity levels (typically above 95%).
The molecular structure of 5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can be described using various chemical notation systems:
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)N(C)C(=O)C)C4=CC=CC=C4
MGFSEDBGAXHWDG-UHFFFAOYSA-N
The compound has a complexity rating of 642, indicating a relatively intricate structure that may contribute to its biological activity.
5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions typical of amides and aromatic compounds:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties.
The mechanism of action for 5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Data from biological studies suggest that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines .
The compound is typically characterized by:
Key chemical properties include:
Relevant data indicate that the compound's stability and solubility are critical for its application in biological assays.
5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has several scientific applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7